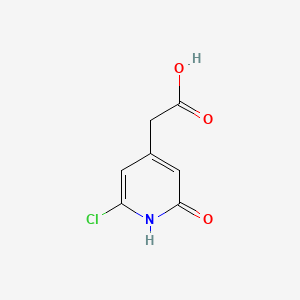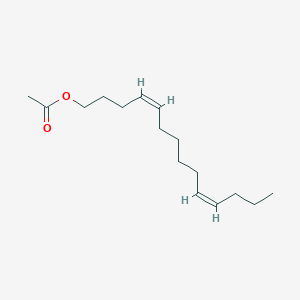![molecular formula C17H33NO2 B13445767 8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)
8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4It is a spiroketal compound with the molecular formula C₁₈H₃₅NO₂ and a molecular weight of 297.4760 . This compound is particularly effective against powdery mildew, leaf spots, and rusts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine involves the formal condensation of 4-tert-butylcyclohexanone with 3-[ethyl(propyl)amino]propane-1,2-diol . The reaction typically requires an acidic or basic catalyst to facilitate the formation of the spiroketal ring structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as distillation and crystallization to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine involves the inhibition of sterol biosynthesis in fungal cell membranes. This disruption of membrane function leads to the death of the fungal cells . The compound targets specific enzymes involved in the biosynthesis pathway, thereby preventing the formation of essential sterols required for cell membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiroxamine-1: Another isomer of Spiroxamine with similar antifungal properties.
Spiroxamine-2: Another isomer with slight variations in its chemical structure and activity.
Morpholine fungicides: A class of fungicides with a similar mode of action but different chemical structures.
Uniqueness
8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine is unique due to its spiroketal structure, which provides it with specific steric and electronic properties that enhance its antifungal activity. Its ability to inhibit sterol biosynthesis makes it particularly effective against a broad spectrum of fungal pathogens .
Propriétés
Formule moléculaire |
C17H33NO2 |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N-[(8-tert-butyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-ethylethanamine |
InChI |
InChI=1S/C17H33NO2/c1-6-18(7-2)12-15-13-19-17(20-15)10-8-14(9-11-17)16(3,4)5/h14-15H,6-13H2,1-5H3 |
Clé InChI |
KVJYFTPOTPBQOO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1COC2(O1)CCC(CC2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


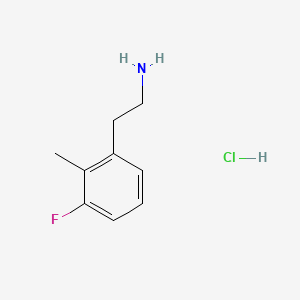
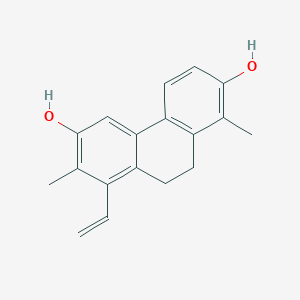
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
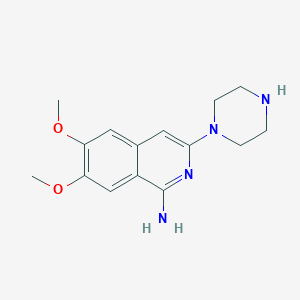
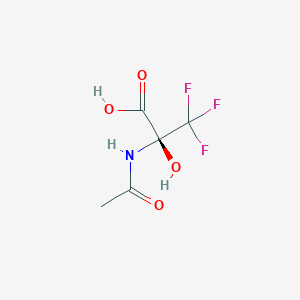
![[3R-[3A,4A,5B(R*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B13445712.png)

amino]butanedioic acid](/img/structure/B13445726.png)
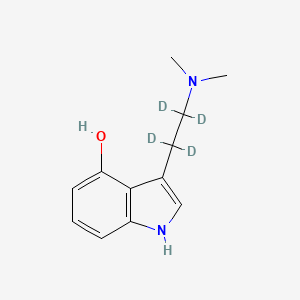
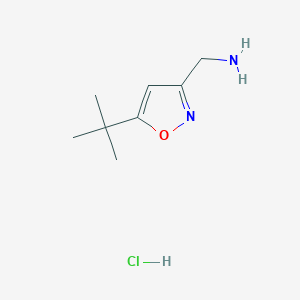
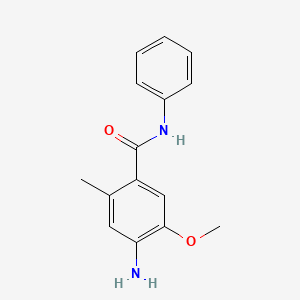
![(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B13445759.png)
